D-3263
Description
Contextualization of D-3263 as a Transient Receptor Potential Melastatin Member 8 (TRPM8) Agonist in Chemical Biology
This compound is recognized within chemical biology as a small molecule agonist targeting the transient receptor potential melastatin member 8 (TRPM8) channel medchemexpress.commedkoo.comadooq.commedchemexpress.com. TRPM8 is a polymodal, Ca²⁺-permeant, and non-selective cation channel that functions as the primary physiological sensor of environmental cold nih.gov. Beyond its role in thermosensation, TRPM8 is expressed in various neuronal and non-neuronal tissues and has garnered significant attention in the context of different biological processes and diseases nih.govresearchgate.net. This compound's activity as a TRPM8 agonist involves binding to and activating the channel, which can lead to an increase in intracellular calcium and sodium levels medchemexpress.commedkoo.comnih.govtargetmol.com. This modulation of ion homeostasis by this compound is a key aspect of its study in chemical biology, particularly in understanding TRPM8 channel function and its downstream cellular effects medchemexpress.commedkoo.comnih.gov. This compound hydrochloride is an enteric-coated, orally bioavailable formulation of the compound medchemexpress.comnih.govtargetmol.com.
Historical Trajectory of this compound Discovery and Early Preclinical Investigations
The development of this compound is linked to research into TRPM8 modulators, building upon the understanding of compounds like menthol (B31143), a prototypical TRPM8 terpene agonist rsc.org. Dendreon Corporation synthesized small molecule agonists, including this compound, designed to activate the TRPM8 ion channel and induce cell death medkoo.com. Early preclinical investigations explored the potential of this compound, described as a selective TRPM8 agonist, in models of benign prostatic hyperplasia (BPH) frontiersin.orgbiospace.comnih.gov. These studies analyzed the effects of oral administration of this compound, sometimes in combination with other agents, demonstrating a dose-response reduction in prostate hyperplasia in rat models frontiersin.orgbiospace.comnih.gov. This early work highlighted this compound's oral bioavailability and its activity in preclinical settings medchemexpress.combiospace.comnih.gov.
Significance of TRPM8 Modulation by this compound in Biological Systems
The modulation of TRPM8 by this compound holds significance in understanding various biological systems, particularly those where TRPM8 is expressed. TRPM8 is found in normal human tissues, predominantly in the prostate, and its expression appears to be overexpressed in benign prostatic hyperplasia and multiple types of cancer, including prostate, breast, colon, and lung cancers medkoo.comresearchgate.net. Activation of TRPM8 by agonists like this compound can lead to the disruption of calcium and sodium homeostasis and the induction of cell death in TRPM8-expressing cells medchemexpress.commedkoo.comnih.govtargetmol.com. This has been a significant area of research, exploring the potential implications of TRPM8 activation in conditions characterized by abnormal cell proliferation medchemexpress.commedkoo.comnih.govtargetmol.com. Studies have demonstrated that this compound can induce calcium flux and cell death in vitro in cells expressing TRPM8 medchemexpress.com. Furthermore, research has indicated that this compound can enhance the pro-apoptotic effects of other compounds in certain cell lines frontiersin.orgnih.govresearchgate.netresearchgate.net.
Current Research Landscape and Emerging Avenues for this compound Studies
The current research landscape for this compound continues to focus on its role as a TRPM8 agonist and its effects in various biological contexts. Studies are exploring the interaction between TRPM8 activation by this compound and other cellular pathways. For instance, research has investigated the cooperative effect of this compound with other agents in inducing apoptotic death in specific cell types researchgate.netresearchgate.net. The compound's ability to facilitate TRPM8-driven calcium cytotoxicity is also an area of ongoing investigation researchgate.net. Furthermore, recent studies are delving into the relationship between TRPM8 protein dynamics, ligand structure (including this compound), and cellular function, utilizing techniques like NMR-based studies and computational cheminformatics acs.orgresearchgate.net. These emerging avenues aim to provide a deeper understanding of how this compound interacts with TRPM8 at a molecular level and how this interaction translates to cellular responses acs.orgresearchgate.net. While early preclinical work explored its effects in BPH, the focus in the research landscape has also included its potential as a tool to study TRPM8 in the context of cell death mechanisms medchemexpress.commedkoo.comnih.govtargetmol.com.
Detailed Research Findings:
Research has shown that this compound, as a TRPM8 agonist, can induce calcium flux in cells expressing the channel medchemexpress.com. Studies in aggressive mouse prostate cancer cell lines demonstrated that this compound significantly enhanced the pro-apoptotic activity of enzalutamide (B1683756) and docetaxel (B913) nih.govresearchgate.netresearchgate.net. The proposed mechanism involves this compound triggering an elevation of intracellular Ca²⁺ levels researchgate.netresearchgate.net.
Recent work utilizing 19F NMR and cheminformatics has explored the correlation between the chemical structure of TRPM8 ligands, including this compound, and the protein dynamics of TRPM8 acs.orgresearchgate.net. This research suggests a relationship between ligand structure and conformational dynamics of the TRPM8 voltage sensing-like domain acs.orgresearchgate.net.
Data Tables:
While specific quantitative data like EC50 values for this compound were mentioned in the search results as being part of studies acs.orgresearchgate.net, explicit numerical values for this compound itself in a readily extractable format for a general audience were not consistently available across the results, or were presented in a context requiring detailed analysis of supplementary materials or figures not fully accessible through the snippets. However, the PubChem entries provide some structural and identification data.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₁N₃O₃ (free base) medkoo.comuni.lu or C₂₁H₃₂ClN₃O₃ (hydrochloride) nih.gov | medkoo.comnih.govuni.lu |
| Molecular Weight | 373.497 (free base) medkoo.com or 409.95 (hydrochloride) targetmol.com | medkoo.comtargetmol.com |
| CAS Number | 947257-66-1 (free base) medkoo.comadooq.commedchemexpress.com or 1008763-54-9 (HCl) medkoo.com | medkoo.comadooq.commedchemexpress.com |
| PubChem CID | 44137358 (free base) uni.lu or 49787136 (hydrochloride) nih.govuni.lu | nih.govuni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYTFYRCIRWBL-HYVNUMGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947257-66-1 | |
| Record name | D-3263 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-3263 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Structure and Synthesis of D 3263 and Its Analogs
Advanced Synthetic Methodologies for D-3263
The synthesis of complex organic molecules like this compound often involves advanced synthetic methodologies to achieve the desired structure with high purity and yield. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided search results, the synthesis of benzimidazole (B57391) derivatives and compounds containing menthol-like structures are discussed, providing context for potential strategies.
Strategies for Benzimidazole-Menthol Derivative Synthesis
Benzimidazole derivatives can be synthesized through various methods, often involving the condensation of 1,2-phenylenediamines with carboxylic acids or aldehydes scirp.orgpcbiochemres.comorganic-chemistry.orgnih.gov. Traditional methods may require harsh conditions, such as high temperatures or strong acids scirp.org. More recent approaches focus on milder conditions, utilizing catalysts like zinc triflate, or employing one-pot reductive cyclocondensation processes scirp.orgpcbiochemres.com. Microwave irradiation and solid support methods have also been explored to improve yields and reduce reaction times for benzimidazole synthesis scirp.orgorganic-chemistry.org. The incorporation of a menthol-derived group into the benzimidazole structure of this compound suggests synthetic strategies that couple these two distinct fragments. Menthol (B31143) derivatives themselves are synthesized through various organic synthesis techniques scilit.com.
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how structural modifications to a compound affect its biological activity oncodesign-services.com. The design and synthesis of this compound derivatives for SAR studies would involve creating a series of compounds with targeted changes to the this compound structure, such as modifications to the benzimidazol-2-one (B1210169) core, the aminoethyl linker, or the menthol-derived acyl group oncodesign-services.comeddc.sgnih.gov. These derivatives are then synthesized and their biological activity, in the case of this compound, their activity on the TRPM8 channel, is evaluated medchemexpress.comnih.gov. By correlating the structural changes with the observed activity, researchers can identify key structural features responsible for the compound's efficacy and selectivity oncodesign-services.comacs.orgnih.gov. Synthetic strategies for these derivatives would likely employ modular approaches, allowing for the systematic variation of different parts of the molecule rsc.org.
Structural Elucidation Techniques Applied to this compound
Structural elucidation is the process of determining the complete chemical structure of a molecule. For complex organic compounds like this compound, a combination of spectroscopic techniques is typically employed slideshare.netsci-hub.seubc.caresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis and Binding Affinity
NMR spectroscopy is a powerful tool for determining the structure, dynamics, and conformation of molecules in solution slideshare.netauremn.org.br. For this compound, NMR could be used to confirm the connectivity of atoms and the stereochemistry of chiral centers, particularly in the menthol-derived portion nih.govacs.org. Furthermore, advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used to study the binding of this compound to its target protein, TRPM8 acs.org. STD NMR can provide information about which parts of the this compound molecule are in close contact with the protein in the bound state, offering insights into the binding epitope acs.org. NMR can also be used to investigate the conformational preferences of this compound and how these might change upon binding to TRPM8 acs.orgcam.ac.ukmdpi.com. Studies on TRPM8 protein dynamics using 19F NMR have shown correlation between ligand structure and conformational dynamics, and this compound has been included in such studies acs.org.
Mass Spectrometry (MS) Applications for Characterization of this compound and Related Compounds in Research
Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound slideshare.netsci-hub.secopernicus.org. MS is routinely used to confirm the synthesis of this compound and its derivatives by verifying their molecular weights nih.govuni.lumedchemexpress.com. High-resolution MS can provide accurate mass measurements, which can help determine the elemental composition nih.gov. Tandem MS (MS/MS) experiments can fragment the molecule and provide structural information based on the fragmentation pattern nih.gov. MS is also valuable for characterizing related compounds and impurities in synthetic samples nih.govuni.lumedchemexpress.com. In research involving biological systems, MS can be used to detect and quantify this compound and its metabolites nih.gov. For example, MS analysis has been used in studies investigating the antibacterial activity of this compound to analyze samples nih.gov.
Computational Chemistry and In Silico Approaches in this compound Structural Research
Computational chemistry and in silico methods play an increasingly important role in modern chemical research, including structural research on compounds like this compound eddc.sgekb.egdrug-dev.comacs.orgacs.org. These methods use computer simulations and modeling to study molecular properties, reactions, and interactions eddc.sgekb.egdrug-dev.com.
In the context of this compound, computational chemistry can be used to predict its three-dimensional structure and conformational preferences auremn.org.br. Molecular docking simulations can model the binding of this compound to the TRPM8 channel, providing insights into the potential binding pose and interactions eddc.sgdrug-dev.com. Molecular dynamics simulations can further explore the dynamic behavior of this compound in solution and while bound to its target, helping to understand the flexibility and stability of the complex sci-hub.seekb.egdrug-dev.com. These in silico approaches can complement experimental data from techniques like NMR and MS, aiding in structural elucidation and providing a deeper understanding of the relationship between this compound's structure and its function sci-hub.seacs.orgdrug-dev.com. Computational methods are also integral to SAR studies, allowing for the prediction of the activity of designed derivatives before their synthesis, thus guiding the experimental work oncodesign-services.comeddc.sgnih.gov.
Molecular Docking and Dynamics Simulations for this compound-TRPM8 Interactions
Molecular docking and dynamics simulations are computational techniques employed to understand the interaction between a small molecule ligand, such as this compound, and a target protein, like the TRPM8 ion channel. These methods can provide insights into potential binding sites, interaction types (e.g., hydrogen bonds, hydrophobic contacts), and the dynamic behavior of the ligand-receptor complex.
Recent research utilizing NMR-based studies coupled with computational cheminformatics has investigated the relationship between human TRPM8 (hTRPM8) dynamics, chemical structure, and cellular potency, including the interaction with ligands like this compound. acs.orgresearchgate.net It was hypothesized that this compound would modulate the protein dynamics of the TRPM8 voltage-sensing like domain (VSLD) in a manner similar to that of WS-12, another TRPM8 agonist. acs.org
Studies involving 19F NMR spectroscopy of hTRPM8-VSLD in the presence of ligands, followed by Multidimensional Scaling (MDS) analysis of the difference NMR spectra, have shown a correlation between chemical structure and conformational dynamics. researchgate.net This analysis positioned this compound closer to WS-12 in terms of how they influence TRPM8 protein dynamics. researchgate.net This suggests that this compound may induce similar conformational changes or dynamic patterns in the TRPM8 channel upon binding as observed with WS-12.
While specific details on the precise binding pose or individual amino acid interactions of this compound with TRPM8 from dedicated molecular docking studies were not extensively detailed in the provided search results, the protein dynamics studies indicate a shared mechanism of interaction or modulation with other known agonists like WS-12 based on conformational changes. acs.orgresearchgate.net
Iii. Molecular and Cellular Mechanisms of D 3263 Action
D-3263 Agonism of TRPM8 Channels and Associated Ion Flux Dynamics
This compound functions by binding to and activating the TRPM8 channel. medchemexpress.comcancer-research-network.comuni.luresearchgate.net TRPM8 is a non-selective cation channel permeable to monovalent and divalent cations, including Na⁺, K⁺, and Ca²⁺, with a relatively high permeability for Ca²⁺. frontiersin.orgresearchgate.net Its activation is typically associated with the sensation of cold and is also modulated by cooling compounds like menthol (B31143) and icilin, as well as by voltage and phosphatidylinositol-4,5-biphosphate (PIP2). cancer-research-network.comresearchgate.netresearchgate.netpatsnap.com this compound has been described as a selective TRPM8 agonist. frontiersin.org
Activation of TRPM8 by this compound leads to an increase in the entry of calcium and sodium ions into the cell. medchemexpress.comcancer-research-network.comuni.luresearchgate.net This influx of cations is a key event in the downstream signaling initiated by TRPM8 activation.
The influx of calcium and sodium ions mediated by this compound's agonism of TRPM8 can lead to a disruption of intracellular calcium and sodium homeostasis. medchemexpress.comcancer-research-network.comuni.luresearchgate.net Alterations in intracellular calcium concentration are critical signaling events that can influence a wide range of cellular processes, including cell survival and death pathways.
Electrophysiological studies, such as patch-clamp assays, are utilized to characterize the activation of TRPM8 channels by agonists like this compound. These methods can provide information on the potency and efficacy of this compound in eliciting TRPM8 currents. While specific detailed electrophysiological data for this compound was not extensively available in the provided snippets, such methods are standard for evaluating TRP channel activation and have been used to characterize other TRPM8 agonists and antagonists. acs.orgnih.govnih.gov For example, automated patch-clamp electrophysiology has been used to study menthol activation of TRPM8. acs.org
Regulation of Intracellular Calcium and Sodium Homeostasis by this compound
Downstream Cellular Signaling Pathways Modulated by this compound
The activation of TRPM8 by this compound and the subsequent disruption of ion homeostasis can modulate various downstream cellular signaling pathways.
This compound has been shown to induce cell death in TRPM8-expressing tumor cells. medchemexpress.comcancer-research-network.comuni.luresearchgate.net This induction of cell death is a significant downstream effect of TRPM8 activation by this compound and is considered a potential mechanism for its antineoplastic activity. medchemexpress.comcancer-research-network.comcancer.gov Cell death can occur through various mechanisms, including apoptosis and necrosis. ugent.bemdpi.com Apoptosis is a programmed form of cell death, while necrosis was traditionally considered uncontrolled, although regulated forms of necrosis have been described. ugent.bemdpi.cominvivogen.com The specific modes of cell death induced by this compound (apoptosis and/or necrosis) in TRPM8-expressing cells are indicated as a key outcome of its action. medchemexpress.comcancer-research-network.comuni.luresearchgate.netcancer.gov Furthermore, the agonist this compound has been demonstrated to significantly enhance the pro-apoptotic effect of other antineoplastic agents in aggressive prostate cancer cells. frontiersin.org
Studies in preclinical models suggest that this compound may decrease dihydrotestosterone (B1667394) (DHT) levels. medchemexpress.comcancer-research-network.comuni.luresearchgate.netcancer.gov DHT is a potent androgen implicated in the development and progression of certain conditions, such as benign prostatic hyperplasia (BPH) and prostate cancer. medchemexpress.comcancer-research-network.comcancer.govconsensus.appnih.gov The reduction in DHT levels by this compound is hypothesized to contribute to its inhibitory effects observed in preclinical models of prostate cancer and BPH. medchemexpress.comcancer-research-network.comuni.luresearchgate.netcancer.gov In a rat model of BPH, this compound alone resulted in a reduction in prostate hyperplasia, with evidence of a dose-response. cancer-research-network.com
Induction of Cell Death (Apoptosis and Necrosis) in TRPM8-Expressing Cells by this compound
This compound's Interaction with Bacterial Cell Membranes and Metabolic Pathways
Beyond its effects on mammalian TRPM8 channels, this compound has also demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. nih.govresearchgate.netnih.gov Studies investigating the mechanisms behind this antibacterial activity have revealed interactions with bacterial cellular components and metabolic processes.
This compound has been shown to enhance the membrane permeability of S. aureus and E. faecalis. nih.govresearchgate.netnih.govresearchgate.net This suggests a potential disruption of bacterial cell membrane integrity. Furthermore, bacterial membrane phospholipids (B1166683), specifically phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL), dose-dependently increased the minimum inhibitory concentrations (MICs) of this compound. nih.govresearchgate.netnih.govresearchgate.net This indicates that these phospholipids may play a role in the interaction of this compound with the bacterial membrane and influence its antibacterial potency.
Iv. Preclinical Efficacy Studies of D 3263 in Disease Models Non Human
In Vitro Efficacy of D-3263 in Cancer Cell Lines
Preclinical studies have explored the effects of this compound on various cancer cell lines, primarily focusing on its ability to induce cell death or enhance the effects of other therapeutic agents. This compound functions as a TRPM8 agonist, and its activity is often linked to the expression levels of this channel in cancer cells. nih.govresearchgate.netmedchemexpress.com The activation of TRPM8 by agonists like this compound can lead to an increase in intracellular calcium and sodium levels, potentially disrupting cellular homeostasis and inducing cell death in TRPM8-expressing tumor cells. nih.gov
This compound Activity in Prostate Cancer Cell Models
This compound has shown significant activity in prostate cancer cell models. Studies using aggressive mouse prostate cancer cell lines, such as TRAMP-C1 and TRAMP-C2, have demonstrated that this compound substantially enhances the pro-apoptotic effect of standard-of-care treatments like enzalutamide (B1683756) and docetaxel (B913). nih.govresearchgate.net This suggests a potential synergistic lethal effect when combining this compound with chemotherapy or hormone therapy in prostate cancer cells. researchgate.netnih.gov While this compound alone may induce low levels of cytotoxicity in these cell lines after 72 hours, its combination with enzalutamide or docetaxel leads to a mild but consistent cleavage of Caspase 3 at 24 hours and a massive apoptotic response at 72 hours. nih.gov The efficacy of this compound in prostate cancer cell lines appears to be correlated with the levels of TRPM8 expression. researchgate.net
Efficacy of this compound in Other TRPM8-Expressing Malignancies (e.g., breast, colon, lung, melanoma, pancreatic cancer cell lines)
Beyond prostate cancer, this compound has also been investigated for its efficacy in other cancer cell lines that express TRPM8. These include cell lines derived from breast, lung, and colorectal cancers. researchgate.netnih.gov Research indicates that cancer cell lines representing these tumor types consistently show a synergistic lethal effect when treated with sub-lethal dosages of standard chemotherapy combined with the TRPM8 agonist this compound. researchgate.netnih.gov For instance, this compound has been shown to increase the cytotoxicity of 5-FU/Oxaliplatin in patient-derived colorectal cancer organoids, with the effect being dependent on the levels of TRPM8 expression. researchgate.netnih.gov While TRPM8 RNA levels might be low in some of these tumor types compared to prostate cancer, immunolocalization studies have revealed comparable levels of the TRPM8 channel protein in the cores of breast, lung, and colorectal carcinomas. researchgate.net Knock-down experiments in these cell lines have further confirmed the specificity of this compound's activity, as reducing TRPM8 levels prevents cell death. researchgate.net
In Vivo Efficacy of this compound in Animal Models
Preclinical evaluation of this compound has extended to in vivo animal models to assess its efficacy in a more complex biological setting.
Evaluation of this compound in Rodent Models of Benign Prostatic Hyperplasia (BPH)
This compound has been evaluated in rodent models of benign prostatic hyperplasia (BPH). Oral administration of this compound alone or in combination with Finasteride, a commonly used treatment for BPH, has shown promising results. nih.govfrontiersin.org Studies in rats have demonstrated a dose-response reduction in mean prostate hyperplasia with this compound treatment. medchemexpress.comnih.govfrontiersin.org Furthermore, an additive effect was observed when this compound was administered in combination with Finasteride, suggesting its potential utility in BPH treatment. medchemexpress.comnih.govfrontiersin.org
This compound Activity in Mouse Prostate Adenocarcinoma and Tumor Xenograft Models
In mouse models of prostate cancer, this compound has demonstrated activity, particularly in aggressive prostate adenocarcinoma and tumor xenograft models. Studies have shown that this compound can induce apoptotic responses in aggressive mouse prostate adenocarcinomas. researchgate.net The co-administration of this compound with sub-lethal doses of enzalutamide or docetaxel has been shown to trigger a potent pro-apoptotic response in aggressive mouse prostate cancer cell lines like TRAMP-C1 and TRAMP-C2, providing a basis for in vivo preclinical studies targeting TRPM8 in advanced prostate cancer. nih.govmdpi.com this compound has also been reported to inhibit the growth of subcutaneous TRPM8-expressing tumor xenografts, as well as xenografts of the PSA-expressing androgen-sensitive human prostate cell line LuCaP 35, in mice. researchgate.net
Preclinical Evaluation of this compound as an Antibacterial Agent
Recent research has revealed antibacterial properties of this compound, expanding its potential therapeutic applications beyond its initial focus on cancer and BPH. nih.govnih.gov this compound has exhibited robust antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported to be ≤ 25 µM or ≤ 50 µM depending on the strain. nih.govnih.gov
| Bacterial Species | MIC (µM) | Bactericidal Effect (vs. Linezolid) | Biofilm Inhibition (Subinhibitory Conc.) | Mature Biofilm Clearance (Higher Conc.) | Membrane Permeability Enhancement |
|---|---|---|---|---|---|
| Staphylococcus aureus | ≤ 50 | Yes (at 4x MIC) | Effective | Yes | Yes |
| Enterococcus faecalis | ≤ 50 | Yes (at 4x MIC) | Effective | Yes | Yes |
| Enterococcus faecium | ≤ 50 | Not specified | Not specified | Not specified | Not specified |
This compound not only inhibits bacterial growth but also demonstrates significant bactericidal effects, particularly at concentrations 4x and 8x the MIC. nih.gov Time-killing assays have shown that this compound at 4x and 8x MIC exhibited bactericidal efficacy against S. aureus and E. faecalis planktonic cells, while linezolid, a comparator antibiotic, did not show a bactericidal effect within the same timeframe. nih.gov Furthermore, this compound has shown effectiveness against clinical methicillin-resistant S. aureus (MRSA) and E. faecalis strains. nih.govnih.gov
Beyond inhibiting planktonic growth, this compound also displays significant antibiofilm activities. Subinhibitory concentrations of this compound effectively inhibit the formation of S. aureus and E. faecalis biofilms, and higher concentrations can clear mature biofilms. nih.govnih.gov
Studies investigating the mechanism of antibacterial action of this compound against S. aureus suggest that it targets the cell membrane. nih.gov this compound treatment has been shown to significantly increase the membrane permeability of S. aureus and E. faecalis. nih.govnih.gov Checkerboard assays revealed that bacterial membrane phospholipids (B1166683), specifically phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL), dose-dependently increased the MICs of this compound, further supporting the cell membrane as a primary target. nih.govnih.gov Proteomic analysis of S. aureus treated with subinhibitory concentrations of this compound (1/2 x MIC) revealed differential expression of 29 proteins involved in pathways such as amino acid biosynthesis and carbohydrate metabolism. nih.gov
Antibacterial and Antibiofilm Activities of this compound against Gram-Positive Bacteria (S. aureus, E. faecalis, E. faecium)
Studies have demonstrated that this compound possesses antibacterial and antibiofilm activities against key Gram-positive bacterial pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net Minimum Inhibitory Concentrations (MICs) for this compound against these bacterial species were reported to be ≤ 50 µM. researchgate.netnih.govdntb.gov.uanih.gov One study specifically indicated MICs of ≤ 25 µM for S. aureus, E. faecalis, and E. faecium. nih.gov
Beyond inhibiting bacterial growth, this compound also exhibited bactericidal effects. Against clinical strains of methicillin-resistant S. aureus (MRSA) and E. faecalis, this compound demonstrated killing activity at concentrations equivalent to 4 times the MIC (4× MIC). researchgate.netnih.govdntb.gov.uanih.gov
The formation of biofilms is a significant factor in the persistence and treatment resistance of bacterial infections. This compound has shown efficacy in disrupting this process. Subinhibitory concentrations of this compound were found to effectively inhibit the formation of biofilms by S. aureus and E. faecalis. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net Furthermore, at higher concentrations, this compound was capable of clearing established, mature biofilms formed by these bacteria. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net
The antibacterial action of this compound appears to involve targeting the bacterial cell membrane. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net Investigations revealed that this compound enhanced the membrane permeability of S. aureus and E. faecalis. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net The presence of bacterial membrane phospholipids, specifically phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL), led to a dose-dependent increase in the MICs of this compound, further supporting the cell membrane as a primary target. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net
| Bacterial Species | MIC Range (µM) | Bactericidal Concentration | Biofilm Inhibition | Mature Biofilm Eradication |
|---|---|---|---|---|
| Staphylococcus aureus | ≤ 50 (specifically ≤ 25 reported) researchgate.netnih.govdntb.gov.uanih.gov | 4× MIC (clinical MRSA) researchgate.netnih.govdntb.gov.uanih.gov | Yes (subinhibitory concentrations) researchgate.netnih.govdntb.gov.uanih.govresearchgate.net | Yes (higher concentrations) researchgate.netnih.govdntb.gov.uanih.govresearchgate.net |
| Enterococcus faecalis | ≤ 50 (specifically ≤ 25 reported) researchgate.netnih.govdntb.gov.uanih.gov | 4× MIC (clinical strains) researchgate.netnih.govdntb.gov.uanih.gov | Yes (subinhibitory concentrations) researchgate.netnih.govdntb.gov.uanih.govresearchgate.net | Yes (higher concentrations) researchgate.netnih.govdntb.gov.uanih.govresearchgate.net |
| Enterococcus faecium | ≤ 50 (specifically ≤ 25 reported) researchgate.netnih.govdntb.gov.uanih.gov | Not explicitly detailed in provided snippets | Not explicitly detailed in provided snippets | Not explicitly detailed in provided snippets |
Proteomic Analysis of Bacterial Responses to this compound
Proteomic analysis has been employed to investigate the global response of S. aureus to exposure to this compound. This analysis revealed changes in the expression levels of numerous proteins within the bacterium. Specifically, under exposure to this compound at a concentration of 1/2 × MIC, differential expression was observed in 29 proteins. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net
These differentially expressed proteins were found to be involved in key bacterial metabolic pathways. The analysis indicated that this compound influenced proteins associated with amino acid biosynthesis and carbohydrate metabolism. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net The findings from the proteomic study, in conjunction with other observations, suggest that the mechanism of action of this compound likely involves not only targeting the bacterial cell membrane but also disrupting protein synthesis. nih.gov
| Analysis Type | Bacterial Species | This compound Concentration | Key Finding | Involved Pathways |
|---|---|---|---|---|
| Proteomic Analysis researchgate.netnih.govdntb.gov.uanih.govresearchgate.net | Staphylococcus aureus researchgate.netnih.govdntb.gov.uanih.govresearchgate.net | 1/2 × MIC researchgate.netnih.govdntb.gov.uanih.govresearchgate.net | Differential expression of 29 proteins researchgate.netnih.govdntb.gov.uanih.govresearchgate.net | Amino acid biosynthesis, Carbohydrate metabolism researchgate.netnih.govdntb.gov.uanih.govresearchgate.net |
V. Structure Activity Relationship Sar and D 3263 Analog Optimization
Elucidation of Structural Determinants for D-3263's TRPM8 Agonist Activity
This compound is described as a benzimidazole-menthol derivative. nih.gov The TRPM8 channel's ligand binding pocket is located in a cavity formed by the voltage-sensor-like domain (VSLD) and the TRP domains. mdpi.com Studies involving cheminformatics analysis and experimental methods like NMR have aimed to correlate the chemical structure of TRPM8 ligands, including this compound, with their cellular function and protein dynamics. acs.orgresearchgate.net This analysis suggests that chemical structure can be used to predict the activity (agonist or antagonist) of compounds. acs.org
Impact of Chemical Modifications on this compound's Biological Profile (e.g., potency, selectivity)
Chemical modifications to TRPM8 ligands can significantly impact their biological profiles, including potency and selectivity. While direct, detailed SAR data specifically for modifications to this compound are limited in the provided information, general principles observed with related TRPM8 modulators offer insights.
Studies on other TRPM8 modulators have shown that modifications at specific positions within a scaffold can alter potency. For instance, modifications to an acidic group or a benzylic residue in related compounds were found to affect potency. csic.es Increasing the general hydrophobicity of certain molecules has been shown to enhance their ability to block TRPM8 activation, suggesting that hydrophobic interactions are important for ligand binding. nih.gov
Achieving selectivity for TRPM8 over other transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, is a critical aspect of analog optimization to avoid off-target effects. nih.govcsic.es Some TRPM8 agonists have shown activity against other TRP channels, highlighting the challenge in achieving high selectivity. nih.gov The development of novel scaffolds, such as certain β-lactam derivatives, has aimed to provide selective TRPM8 modulators. nih.gov These studies often involve evaluating modified compounds in a panel of receptors and ion channels to assess their selectivity profiles. csic.es
Although specific data tables detailing the impact of chemical modifications on this compound's potency and selectivity are not available in the provided snippets, the research on related TRPM8 modulators underscores that subtle structural changes can have profound effects on a compound's interaction with TRPM8 and other channels.
Development of this compound Derivatives for Enhanced Efficacy in Preclinical Models
The development of this compound derivatives aims to improve its therapeutic potential, particularly in preclinical models of diseases where TRPM8 modulation is considered beneficial. This compound itself has demonstrated efficacy in preclinical models of benign prostatic hyperplasia (BPH), both alone and in combination with finasteride. biospace.comfrontiersin.org It has also shown potential antineoplastic activity and the ability to induce cell death in TRPM8-expressing tumor cells in preclinical studies. nih.govcancer-research-network.com
Research has explored the use of this compound in combination therapies to enhance efficacy in preclinical cancer models. For example, this compound has been shown to substantially enhance the pro-apoptotic effect of enzalutamide (B1683756) and docetaxel (B913) in aggressive mouse prostate cancer cell lines. frontiersin.orgmdpi.com This suggests that derivatives could be designed to optimize this synergistic effect or improve the compound's pharmacokinetic properties to enhance delivery to tumor sites.
The goal of developing derivatives is often to achieve improved potency, better pharmacokinetic profiles (e.g., absorption, distribution, metabolism, excretion), reduced potential for off-target effects, and enhanced efficacy in specific disease models. While the snippets mention Dendreon Corporation describing related menthol-derived small molecules with nanomolar potency that showed activity in reducing xenograft tumors in animal models of human prostate cancer, specific details on the chemical structures of these derivatives and direct comparative data with the parent this compound are not provided. csic.esresearchgate.net However, the success in preclinical models with this compound and related compounds supports the continued effort to develop optimized derivatives for potential therapeutic applications. csic.esbiospace.comfrontiersin.orgmdpi.com
Vi. Advanced Bioanalytical and Research Methodologies for D 3263
High-Resolution Chromatography-Mass Spectrometry (LC-MS) for D-3263 Detection and Quantification in Research Samples
High-resolution chromatography-mass spectrometry, particularly LC-MS/MS, is a powerful analytical technique widely used for the detection and quantification of chemical compounds in complex research samples. This method combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of mass spectrometry (MS). LC-MS/MS is essential in pharmaceutical and biological research for targeted drug analysis, untargeted screening, quantitative analysis, and structural elucidation of compounds and their metabolites. nih.govacs.orgmedchemexpress.comnih.gov
While specific detailed protocols for the quantification of this compound in all types of research samples were not extensively detailed in the provided information, LC-MS/MS has been successfully applied in studies involving samples treated with this compound. For instance, in research investigating the antibacterial activity of this compound against Staphylococcus aureus, Nano LC–MS/MS analysis was performed on protein samples extracted from bacterial cells treated with this compound. researchgate.netacs.org This analysis utilized an UltiMate 3000 RSLC nano system coupled to a Q Exactive Plus mass spectrometer with a Nano spray ionization (NSI) interface. researchgate.netacs.org MS1 scans were conducted over a mass range of 300–1500 m/z with a resolution of 70,000. researchgate.netacs.org MS2 spectra were acquired at a specified resolution. researchgate.netacs.org This demonstrates the applicability of LC-MS/MS in analyzing biological changes in response to this compound treatment, which can indirectly inform on the compound's presence and effects within the system.
The general principles of LC-MS/MS for quantification involve sample preparation, chromatographic separation to isolate the analyte of interest (this compound), and mass spectrometric detection, often in multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.govacs.orgmedchemexpress.com Sample preparation techniques can include extraction and evaporation steps, with nitrogen blowdown being a common method for solvent removal and analyte concentration. nih.gov
Cell-Based Assays and Screening Platforms for this compound Activity Evaluation
Cell-based assays are fundamental tools in evaluating the biological activity of compounds like this compound. These assays provide a more biologically relevant system compared to biochemical assays, allowing for the assessment of a compound's effects within a cellular environment. nih.gov Cell-based assays can evaluate various cellular responses, including viability, proliferation, cytotoxicity, apoptosis, and signal transduction. nih.gov
This compound, as a TRPM8 agonist, has been evaluated using cell-based assays to understand its mechanism of action and potential therapeutic effects. Studies have shown that this compound induces calcium flux and leads to cell death in cells expressing TRPM8. nih.gov This indicates that cell-based assays measuring intracellular calcium levels and cell viability are crucial for characterizing this compound's activity.
Cell-based assays are also utilized to screen compound libraries and evaluate the potency and selectivity of TRPM8 modulators. biologists.com The ability of this compound to trigger calcium currents and induce apoptosis in TRPM8-expressing cells highlights its activity profile as determined through these cellular platforms. biologists.com
Advanced Imaging Techniques for this compound Cellular Localization Studies
Advanced imaging techniques are invaluable for determining the cellular and subcellular localization of compounds, providing insights into their distribution and potential targets within cells. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy, often in conjunction with fluorescently labeled compounds or probes, are employed for this purpose. acs.orgmdpi.com Elemental imaging techniques like LA-ICP-MS, TEM-EDS, S-XRF, and NanoSIMS can also provide information on the spatial distribution of elements within cells at high resolution.
Vii. D 3263 in Combination Preclinical Research
Synergistic Effects of D-3263 with Existing Therapeutic Agents in Preclinical Cancer Models
Research indicates that this compound can enhance the efficacy of certain established cancer therapies in preclinical models. This synergistic effect has been observed in aggressive mouse prostate cancer cell lines and patient-derived colorectal cancer organoids. nih.govnih.govresearchgate.netresearchgate.net The enhanced activity is particularly noted when this compound is combined with sub-lethal doses of chemotherapy agents. researchgate.net The effectiveness of this compound in increasing the cytotoxicity of other agents can be dependent on the expression levels of TRPM8 in the cancer cells. researchgate.net
This compound and Androgen Receptor Pathway Modulators (e.g., Finasteride, Enzalutamide)
Studies have investigated the combination of this compound with androgen receptor pathway modulators like enzalutamide (B1683756) and finasteride. Enzalutamide is a nonsteroidal antiandrogen that inhibits androgen binding to its receptor, nuclear translocation of the receptor, and interaction with DNA, leading to decreased prostate tumor volume and cellular apoptosis. wikipedia.orgmims.com Finasteride is a competitive inhibitor of type II 5-α reductase, which suppresses the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394), thereby decreasing serum dihydrotestosterone levels. mims.comfishersci.ca
In aggressive mouse prostate cancer cell lines (TRAMP-C1 and TRAMP-C2), this compound has been shown to substantially enhance the pro-apoptotic activity of enzalutamide. nih.govnih.govresearchgate.netnih.govdntb.gov.ua This cooperative effect was observed at both 24 and 72 hours of treatment, with a more massive apoptotic response seen at 72 hours when this compound was combined with sub-lethal doses of enzalutamide. nih.gov
Preclinical evaluation in a rat model of benign prostatic hyperplasia (BPH) demonstrated that this compound alone reduced prostate hyperplasia in a dose-response manner. cancer-research-network.comnih.gov Furthermore, when the highest dose of this compound was administered in combination with finasteride, it resulted in lower prostate weights compared to either agent given alone, suggesting a potential additive effect in this model. cancer-research-network.comnih.gov
This compound in Combination with Chemotherapeutic Agents (e.g., Docetaxel (B913), 5-FU/Oxaliplatin)
The synergistic potential of this compound has also been explored in combination with chemotherapeutic agents such as docetaxel and the combination of 5-fluorouracil (B62378) (5-FU) and oxaliplatin. Docetaxel is a taxane (B156437) that promotes the assembly of tubulin into stable microtubules, inhibiting depolymerization and consequently disrupting cell division. wikipedia.orgmims.comnih.gov 5-FU is an antimetabolite that inhibits thymidylate synthase and is incorporated into RNA and DNA, impairing their function. wikipedia.orgrsc.orgcalis.edu.cn Oxaliplatin is a platinum-containing agent that forms DNA cross-links, inhibiting replication and transcription and leading to cell death. wikipedia.orgamericanelements.commims.com
In aggressive mouse prostate cancer cell lines (TRAMP-C1 and TRAMP-C2), this compound significantly enhanced the pro-apoptotic activity of docetaxel. nih.govnih.govresearchgate.netnih.govdntb.gov.ua Similar to the combination with enzalutamide, the combination of this compound with sub-lethal doses of docetaxel triggered a mild but consistent cleavage of Caspase 3 at 24 hours and a massive apoptotic response at 72 hours. nih.gov
Furthermore, administration of this compound has been shown to increase the cytotoxicity of 5-FU/Oxaliplatin in patient-derived colorectal cancer organoids. researchgate.netresearchgate.net This effect was found to be dependent on the levels of TRPM8 expression in the organoids. researchgate.net Cancer cell lines representing various tumor types consistently show that combining sub-lethal chemotherapy dosages with this compound has a synergistic lethal effect. researchgate.net
Here is a summary of the synergistic effects observed in preclinical cancer models:
| Combination Therapy | Cancer Model | Observed Effect | Reference(s) |
| This compound + Enzalutamide | Aggressive mouse prostate cancer cell lines (TRAMP-C1, TRAMP-C2) | Substantially enhanced pro-apoptotic activity | nih.govnih.govresearchgate.netnih.govdntb.gov.ua |
| This compound + Finasteride | Rat model of benign prostatic hyperplasia (BPH) | Potential additive effect in reducing prostate weight | cancer-research-network.comnih.gov |
| This compound + Docetaxel | Aggressive mouse prostate cancer cell lines (TRAMP-C1, TRAMP-C2) | Significantly enhanced pro-apoptotic activity | nih.govnih.govresearchgate.netnih.govdntb.gov.ua |
| This compound + 5-FU/Oxaliplatin | Patient-derived colorectal cancer organoids | Increased cytotoxicity (TRPM8 expression dependent) | researchgate.netresearchgate.net |
Investigation of this compound's Potential as an Adjuvant in Antibacterial Strategies
Beyond its potential in cancer treatment, preclinical research has also explored this compound's activity against bacterial pathogens. This compound has demonstrated antibacterial and antibiofilm activities against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. researchgate.net Minimum inhibitory concentrations (MICs) against these bacteria were reported to be ≤ 50 µM. researchgate.net this compound exhibited bactericidal effects against clinical methicillin-resistant S. aureus (MRSA) and E. faecalis strains at concentrations four times the MIC. researchgate.net Furthermore, subinhibitory concentrations of this compound were effective in inhibiting the formation of S. aureus and E. faecalis biofilms. researchgate.net These findings suggest that this compound could potentially serve as an adjuvant in antibacterial strategies, particularly against S. aureus, by targeting the bacterial cell membrane. researchgate.net
Viii. Future Directions and Research Perspectives for D 3263
Exploration of Novel TRPM8-Related Biochemical Pathways Influenced by D-3263
TRPM8 is a cation channel activated by cold temperatures and cooling agents like menthol (B31143) and icilin, playing a significant role in cold sensation and nociception mdpi.comnih.govresearchgate.netscbt.com. Its activation triggers intracellular signaling cascades that can lead to changes in gene expression and influence various cellular processes mdpi.com. While known pathways involving phosphoinositides, such as PIP2, and the activation of phospholipase C (PLC) are understood to regulate TRPM8 activity, the full spectrum of biochemical pathways influenced by TRPM8 modulation, particularly by agonists like this compound, remains an active area of investigation mdpi.comnih.govscbt.comnih.gov.
Future research on this compound can delve deeper into novel TRPM8-related biochemical pathways. Studies have indicated the involvement of Gq-proteins and the transcription factor AP-1, including its component c-Jun, in TRPM8-induced signaling leading to gene transcription changes mdpi.com. The interaction between TRPM8 and Gq subunits appears to be crucial for signaling, and activated Gαq subunits may inhibit TRPM8 independently of PLC mdpi.com. Furthermore, calcium influx through TRPM8 has been shown to activate PLCδ, which in turn regulates TRPM8 by depleting PIP2 levels mdpi.com. Protein kinases, such as PKC and PKA, and the MAPK signaling pathway have also been implicated in modulating TRPM8 activity nih.govresearchgate.nettandfonline.commdpi.comoup.com.
Beyond these, research could explore the interplay between TRPM8 activation by this compound and other signaling cascades. For instance, TRPM8 has been shown to regulate basal autophagy in cancer cells by activating the AMPK-ULK1 signaling pathway through a direct interaction with AMPK frontiersin.org. TRPM8 activation has also been linked to UCP1-dependent thermogenesis, potentially involving PKA phosphorylation oup.com. Investigating how this compound specifically impacts these and other less-explored pathways, such as those involving ion homeostasis beyond calcium and sodium influx, or interactions with other cellular components like the cytoskeleton or scaffolding proteins, could reveal novel therapeutic targets and broaden the understanding of TRPM8's physiological and pathophysiological roles. The potential for crosstalk between TRPM8 and store-operated Ca2+ entry (SOCE), influencing Na+ and Ca2+ signaling, also presents an avenue for future study regarding this compound's effects scientificarchives.com.
Application of Artificial Intelligence and Machine Learning in this compound Analog Discovery and Optimization
AI/ML models can be trained on existing data related to TRPM8 agonists and antagonists, as well as the structural and chemical properties of this compound mdpi.comsydney.edu.aunih.govfrontiersin.org. This allows for the prediction of the potential activity and selectivity of novel compounds in silico, significantly accelerating the identification of promising candidates sophion.commdpi.comsydney.edu.au. Techniques such as virtual screening, where AI algorithms filter large libraries of chemical compounds based on predicted binding affinity and desired properties, can identify potential this compound analogs with improved potency, specificity, or pharmacokinetic profiles sophion.com.
Expanding this compound Research to Other Ion Channels and Their Roles in Disease Pathogenesis
While this compound is characterized as a TRPM8 agonist, future research could explore its potential interactions with other ion channels, particularly within the transient receptor potential (TRP) family and beyond nih.govadooq.com. The TRP channel superfamily consists of a diverse group of cation channels involved in sensing a wide range of stimuli and playing crucial roles in various physiological and pathological processes nih.govmdpi.comersnet.org.
Given the structural similarities and overlapping functions within the TRP family, it is plausible that this compound or its modified analogs could interact with other TRP channels, such as TRPV, TRPA, or TRPC channels nih.goversnet.org. These channels are implicated in numerous diseases, including chronic lung disease, neurodegenerative diseases, inflammatory disorders, and various types of cancer nih.govmdpi.comersnet.orgfrontiersin.orgnih.gov. For example, TRPV1 and TRPA1 are involved in pain and inflammation, while other TRP channels have roles in respiratory function, skin disorders, and neurological conditions nih.goversnet.orgfrontiersin.orgnih.gov.
Q & A
Q. What is the molecular mechanism underlying D-3263's antitumor activity in TRPM8-expressing cancers?
this compound acts as a TRPM8 agonist, inducing Ca²⁺ and Na⁺ influx, disrupting ion homeostasis, and triggering apoptosis in TRPM8-positive cancer cells. Key methodologies include:
- Calcium flux assays : Measure intracellular Ca²⁺ changes using fluorescent indicators (e.g., Fura-2) in TRPM8-expressing cell lines (e.g., TRAMP-C1) .
- Cell viability assays : Quantify apoptosis via Annexin V/PI staining or caspase-3 cleavage (Western blot) after 72-hour exposure to this compound (10–50 μM) .
Q. What preclinical models validate this compound's efficacy in prostate hyperplasia and cancer?
- In vivo rat models : this compound (50–100 mg/kg/d, oral) reduces prostate weight in hormone-induced hyperplasia models. Synergy with finasteride (10 mg/kg/d) enhances efficacy, requiring histopathological analysis and prostate-specific antigen (PSA) monitoring .
- In vitro models : TRPM8-positive prostate cancer cell lines (e.g., LNCaP) treated with this compound show dose-dependent growth inhibition (IC₅₀: 5–20 μM) .
Q. How does this compound modulate TRPM8 channel activity in neuronal and cancer cells?
this compound activates TRPM8, a temperature-sensitive Ca²⁺ channel overexpressed in prostate cancer. Experimental approaches include:
- Electrophysiology : Patch-clamp recordings to measure TRPM8 currents in transfected HEK293 cells .
- Gene silencing : siRNA-mediated TRPM8 knockdown to confirm target specificity in cytotoxicity assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound's synergy with chemotherapy agents like docetaxel?
- Combination therapy protocols : Co-treat TRPM8-positive CRPC cells (e.g., TRAMP-C2) with this compound (10 μM) and docetaxel (2–5 nM) for 72 hours. Assess synergy via:
- Isobologram analysis : Calculate combination indices (CI) using CompuSyn software .
- Apoptosis markers : Monitor caspase-3/7 activation and PARP cleavage over time .
Q. What methodological considerations address contradictory data on this compound's antibacterial efficacy?
- Strain-specific testing : Compare this compound's antibacterial activity (0–128 μg/mL) across methicillin-resistant Staphylococcus aureus (MRSA) strains (e.g., ATCC 43300 vs. EF16C51) using:
- Time-kill assays : Measure OD₆₀₀ and colony-forming units (CFUs) at 24-hour intervals .
- Mechanistic studies : Evaluate membrane depolarization (DiSC₃(5) assay) and proton motive force disruption .
Q. How should researchers optimize dosing regimens for this compound in castration-resistant prostate cancer (CRPC) models?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Administer this compound (oral, 50–100 mg/kg) in TRAMP-C1 xenografts. Monitor:
- Plasma concentration : LC-MS/MS to determine bioavailability and half-life.
- Tumor regression : Longitudinal MRI or caliper measurements paired with TRPM8 IHC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
